Heptafluorobutyranilide
Overview
Description
Heptafluorobutyranilide is a chemical compound with the molecular formula C10H6F7NO and a molecular weight of 289.15 g/mol It is known for its unique structure, which includes seven fluorine atoms attached to a butyranilide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptafluorobutyranilide can be synthesized through the reaction of heptafluorobutyric acid with aniline in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Heptafluorobutyranilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Heptafluorobutyranilide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its fluorinated nature makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which heptafluorobutyranilide exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its fluorinated structure allows it to form strong interactions with these targets, influencing their activity and function. The pathways involved often include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
- Heptafluorobutyric acid
- Heptafluorobutyramide
- Heptafluorobutyryl chloride
Comparison: Heptafluorobutyranilide is unique due to its anilide structure, which distinguishes it from other heptafluorobutyric acid derivatives. This structure imparts different chemical reactivity and biological activity, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-phenylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)18-6-4-2-1-3-5-6/h1-5H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGARRAOIQHNDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187299 | |
Record name | Heptafluorobutyranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336-61-8 | |
Record name | AI 3-18011 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WLN: FXFFXFFXFFVMR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptafluorobutyranilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEPTAFLUOROBUTYRANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH26UK9AJK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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